Tert-butyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate
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Overview
Description
Tert-butyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidin-3-ylmethyl group, and a trifluoromethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of piperidin-3-ylmethylamine with tert-butyl chloroformate and trifluoromethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperidin-3-ylmethylamine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl (piperidin-3-ylmethyl)carbamate.
Step 2: The intermediate product is then reacted with trifluoromethyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or lead compound in medicinal chemistry.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (piperidin-3-ylmethyl)carbamate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Tert-butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate: Similar structure but with the trifluoromethyl group at a different position on the piperidine ring.
Uniqueness
Tert-butyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate is unique due to the presence of both the trifluoromethyl group and the piperidin-3-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21F3N2O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(12(13,14)15)8-9-5-4-6-16-7-9/h9,16H,4-8H2,1-3H3 |
InChI Key |
XEQULJSJIQNFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCNC1)C(F)(F)F |
Origin of Product |
United States |
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